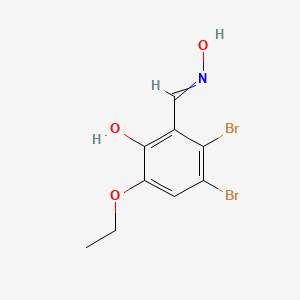
3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol
Overview
Description
3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol is a chemical compound with the molecular formula C9H9Br2NO3 . Its average mass is 338.981 Da and its monoisotopic mass is 336.894897 Da .
Molecular Structure Analysis
The molecular structure of 3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol is defined by its molecular formula, C9H9Br2NO3 . The molecule includes several functional groups, including two bromine atoms, an ethoxy group, and a hydroxyimino group.Scientific Research Applications
Summary of the Application
“3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol” is one of the bromophenols synthesized from red algae. These compounds are known to exhibit interesting and useful biological activities . In particular, this compound has been found to have moderate inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) .
Methods of Application or Experimental Procedures
The compound was synthesized in eight steps with an overall yield of 14.4% . The synthesis involved practical approaches employing bromination, Wolff-Kishner-Huang reduction, and a Friedel-Crafts reaction as key steps .
Results or Outcomes
The inhibitory activities of the synthetic compounds were evaluated by the colorimetric assay. The results showed that these compounds are moderate PTP1B inhibitors . The synthesis of these bromophenol derivatives makes in vivo studies of their structure-activity relationships and inhibition activity against PTP1B possible .
Organic Synthesis: Protodeboronation of Pinacol Boronic Esters
Summary of the Application
“3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol” can be used in the protodeboronation of pinacol boronic esters . This process is a key step in the formal anti-Markovnikov hydromethylation of alkenes .
Methods of Application or Experimental Procedures
The protodeboronation of pinacol boronic esters is achieved through a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .
Results or Outcomes
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Organic Synthesis: Suzuki–Miyaura Coupling
Summary of the Application
“3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol” can be used in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize carbon-carbon bonds .
Methods of Application or Experimental Procedures
The Suzuki–Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst . The boron moiety in “3,4-Dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol” can be converted into a broad range of functional groups .
Results or Outcomes
The Suzuki–Miyaura coupling is a highly valuable transformation in organic synthesis . It allows for the formation of carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules .
properties
IUPAC Name |
3,4-dibromo-6-ethoxy-2-(hydroxyiminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO3/c1-2-15-7-3-6(10)8(11)5(4-12-14)9(7)13/h3-4,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPPIISDFUFKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1O)C=NO)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136265228 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459955.png)

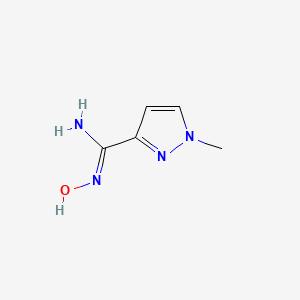
![5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459961.png)
![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1459962.png)
![N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine](/img/structure/B1459964.png)
![(E)-1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde oxime](/img/structure/B1459965.png)
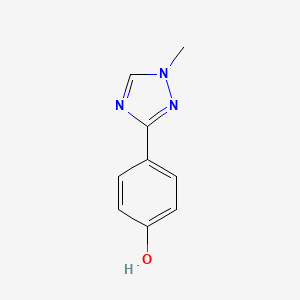
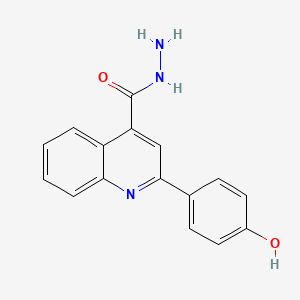
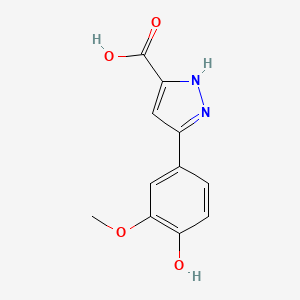
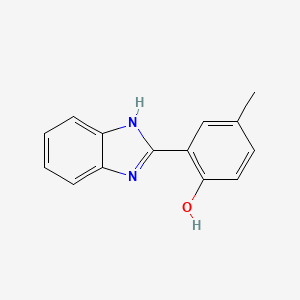
![9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide](/img/no-structure.png)
![1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459974.png)
![4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1459976.png)